N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide -

N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Catalog Number: EVT-4170004
CAS Number:
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It demonstrates high potency in potentiating mGluR5 responses in midbrain neurons, contrasting with its lack of effect on mGluR1. [] VU-29's mechanism of action involves binding to the same allosteric site as MPEP. [, ]

Relevance: Although VU-29 belongs to a different chemical class than N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, its interaction with the same receptor target, mGluR5, is noteworthy. [] Comparing the activity and binding profiles of VU-29 with the target compound could provide insights into the structure-activity relationships and potential binding sites for modulating mGluR5 activity. Additionally, understanding the distinct binding sites and mechanisms of CPPHA and VU-29 on mGluR5, despite both acting as PAMs, can inform future drug design efforts for this receptor. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: Similar to VU-29, CDPPB acts as a positive allosteric modulator of mGluR5. [] Its binding affinity for the MPEP site correlates closely with its potency in potentiating mGluR5. [] This interaction with the MPEP site is crucial for CDPPB's ability to enhance mGluR5 activity, as evidenced by the antagonistic effects of neutral ligands at this site and reduced potentiation by mutations affecting MPEP binding. []

Relevance: While structurally dissimilar to N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, CDPPB's shared ability to modulate mGluR5 activity, specifically through binding at the MPEP site, makes it a relevant comparison point. [] Investigating potential structural motifs or pharmacophores common to both CDPPB and the target compound might offer insights into the structural requirements for mGluR5 modulation. This understanding can guide the development of novel compounds with improved potency and selectivity for this therapeutically important receptor target.

VU0001850 and VU0040237

Compound Description: These compounds are benzamide-based PAMs of mGlu5, identified through a high-throughput screen. [] VU0001850 has an EC50 of 1.3 μM and achieves 106% Glumax, while VU0040237 shows an EC50 of 350 nM and 84% Glu Max. [] Similar to CPPHA, these compounds do not bind to the MPEP allosteric site. []

Relevance: VU0001850 and VU0040237 share a benzamide core structure with N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, indicating a potential for similar chemical behavior and biological activity. [] Further exploration of the structure-activity relationship within this benzamide series could provide insights into the specific structural features contributing to mGlu5 PAM activity and identify potential lead compounds for further development.

VU0357121

Compound Description: This optimized mGlu5 PAM demonstrates an EC50 of 33 nM and achieves 92% Glumax. [] Notably, VU0357121 does not interact with the MPEP site but appears to bind to a distinct allosteric site on mGlu5, differing from both CPPHA and MPEP sites. [] This unique binding profile highlights the possibility of multiple allosteric modulation mechanisms for mGlu5.

Relevance: Although VU0357121 and N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide are structurally distinct, the former's identification as a potent mGlu5 PAM acting through a novel binding site highlights the diversity in targeting this receptor. [] The existence of multiple allosteric sites on mGlu5 suggests the potential for developing highly selective modulators with distinct pharmacological profiles, offering therapeutic advantages in targeting specific signaling pathways.

VU0365396

Compound Description: VU0365396 is classified as a neutral allosteric ligand for mGlu5, meaning it binds to the receptor but does not directly activate or inhibit its signaling. [] This characteristic makes VU0365396 a valuable tool for investigating the complex allosteric modulation of mGlu5 and potentially developing compounds with tailored pharmacological effects.

Relevance: While not sharing direct structural similarities with N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, VU0365396's discovery as a neutral allosteric ligand for mGlu5 emphasizes the intricate nature of this receptor's modulation. [] The existence of such ligands suggests the possibility of fine-tuning mGlu5 activity through subtle conformational changes, potentially leading to more precise therapeutic interventions with fewer side effects.

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1)

Compound Description: C1 is a phthalimide derivative investigated as a potential drug candidate for treating sickle cell disease symptoms. [, ] It exhibits low mutagenic potency in the Salmonella/Microsome assay and is considered non-genotoxic in vivo based on the micronucleus test in mice. [, ]

Relevance: C1 shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. [, ] The key structural difference lies in the methyl nitrate substituent in C1 compared to the benzyl benzamide group in the target compound. This structural similarity, despite different therapeutic targets, suggests that modifications to this shared core structure can lead to diverse biological activities.

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate (C2)

Compound Description: C2 is another phthalimide derivative evaluated for its potential in treating sickle cell disease symptoms. [, ] Similar to C1, it displays low mutagenicity and is classified as non-genotoxic in vivo. [, ]

Relevance: C2 shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, with the primary difference being the ethyl nitrate substituent compared to the benzyl benzamide group in the target compound. [, ] This structural comparison highlights how subtle alterations to the core scaffold can influence biological activity and potential therapeutic applications.

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C3)

Compound Description: C3 belongs to the same series of phthalimide derivatives as C1 and C2, investigated for their potential use in treating sickle cell disease. [, ] It demonstrates low mutagenicity and is considered non-genotoxic in vivo. [, ]

Relevance: Similar to C1 and C2, C3 shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. [, ] The main structural variation lies in the 3-nitrobenzyl substituent in C3 compared to the benzyl benzamide group in the target compound. This comparison further emphasizes how modifications to the common scaffold can result in compounds with distinct biological profiles.

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide (C4)

Compound Description: C4 is a phthalimide derivative evaluated as a potential therapeutic agent for sickle cell disease symptoms. [, ] It exhibits low mutagenic potential and is classified as non-genotoxic in vivo. [, ]

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C5)

Compound Description: C5 is a phthalimide derivative investigated for its potential use in treating sickle cell disease symptoms. [, ] Like the other compounds in this series (C1-C4), C5 exhibits low mutagenicity and is considered non-genotoxic in vivo. [, ]

Relevance: C5 shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, but differs in the 4-nitrobenzyl substituent compared to the benzyl benzamide group in the target compound. [, ] This structural comparison emphasizes how subtle alterations to the core structure can influence biological activity and potential therapeutic applications.

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate (C6)

Compound Description: C6 is a phthalimide derivative studied for its potential in treating sickle cell disease symptoms. [, ] Like other compounds in this series (C1-C5), it demonstrates low mutagenicity and is classified as non-genotoxic in vivo. [, ]

Relevance: C6 shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, differing primarily in the 2-(4-nitrophenyl)ethyl substituent compared to the benzyl benzamide group in the target compound. [, ] This structural comparison further reinforces how modifications to the common scaffold can lead to compounds with diverse biological profiles and potential therapeutic uses.

Properties

Product Name

N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

IUPAC Name

N-benzyl-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C22H22N2O3/c25-20(23-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)24-21(26)18-8-4-5-9-19(18)22(24)27/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2,(H,23,25)

InChI Key

OETJYRUCVMYPMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.